Cas no 524713-56-2 (Dextromethorphan N-Trideuteromethyl)

Dextromethorphan N-Trideuteromethyl 化学的及び物理的性質
名前と識別子
-
- DEXTROMETHORPHAN-D3
- [2H]-Dextromethorphan 17-d3
- Dextromethorphan-D3 solution
- 524713-56-2
- Dextromethorphan-d3 (100 ug/mL in Methanol)
- AKOS030242373
- 4-methoxy-17-(trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene
- Dextromethorphan N-Trideuteromethyl
-
- インチ: InChI=1S/C18H25NO/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18/h6-7,12,15,17H,3-5,8-11H2,1-2H3/i1D3
- InChIKey: MKXZASYAUGDDCJ-GQJJTUARSA-N
- ほほえんだ: CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC
計算された属性
- せいみつぶんしりょう: 274.212
- どういたいしつりょう: 274.212
- 同位体原子数: 3
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 20
- 回転可能化学結合数: 1
- 複雑さ: 370
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12.5A^2
- 疎水性パラメータ計算基準値(XlogP): 3.4
じっけんとくせい
- ゆうかいてん: 105-110°C
- フラッシュポイント: 華氏温度:48.2°f
摂氏度:9°c - PSA: 12.47000
- LogP: 3.32130
- 濃度: 100 μg/mL in methanol
Dextromethorphan N-Trideuteromethyl セキュリティ情報
-
記号:
- シグナルワード:Danger
- 危害声明: H225-H301 + H311 + H331-H370
- 警告文: P210-P260-P280-P301+P310-P311
- 危険物輸送番号:UN1230 - class 3 - PG 2 - Methanol, solution
- WGKドイツ:1
- 危険カテゴリコード: 11-23/24/25-39/23/24/25
- セキュリティの説明: 7-16-36/37-45
-
危険物標識:
- ちょぞうじょうけん:−20°C
Dextromethorphan N-Trideuteromethyl 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D299457-5mg |
Dextromethorphan N-Trideuteromethyl |
524713-56-2 | 5mg |
$ 322.00 | 2023-09-08 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | D-041-1ML |
524713-56-2 | 1ML |
¥1821.99 | 2023-01-17 | |||
TRC | D299457-50mg |
Dextromethorphan N-Trideuteromethyl |
524713-56-2 | 50mg |
$ 2494.00 | 2023-09-08 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | D-071-1ML |
Dextromethorphan N-Trideuteromethyl |
524713-56-2 | 1ml |
¥2293.75 | 2023-05-01 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | D-071-1ML |
Dextromethorphan N-Trideuteromethyl |
524713-56-2 | 100 μg/mL in methanol, ampule of 1 mL, certified reference material, Cerilliant | 1ML |
1872.83 | 2021-05-13 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | D-071-1ML |
524713-56-2 | 1ML |
¥2293.75 | 2023-01-17 | |||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D912416-1mg |
Dextromethorphan-d3 (CRM) |
524713-56-2 | 98% | 1mg |
¥2,597.00 | 2022-01-14 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci75086-1mg |
Dextromethorphan-d3 (CRM) |
524713-56-2 | 98% | 1mg |
¥1552.00 | 2022-04-26 |
Dextromethorphan N-Trideuteromethyl 関連文献
-
1. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Shachi Mittal Analyst, 2019,144, 2635-2642
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
-
Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
10. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
Dextromethorphan N-Trideuteromethylに関する追加情報
Dextromethorphan N-Trideuteromethyl (CAS No. 524713-56-2): A Comprehensive Overview
Dextromethorphan N-Trideuteromethyl, identified by the chemical compound code CAS No. 524713-56-2, represents a significant advancement in the field of pharmaceutical chemistry. This deuterated derivative of the well-known cough suppressant dextromethorphan has garnered considerable attention due to its unique properties and potential applications in medicinal research. The introduction of deuterium atoms into the molecular structure not only modifies its pharmacokinetic profile but also opens new avenues for understanding drug metabolism and interaction mechanisms.
The compound Dextromethorphan N-Trideuteromethyl is synthesized through a meticulous process that involves the selective incorporation of deuterium atoms at the N-trideuteromethyl position of dextromethorphan. This modification is achieved using advanced deuteriumation techniques, which have seen significant improvements in recent years. The use of such techniques ensures high purity and yield, making the compound suitable for both research and potential therapeutic applications.
One of the most compelling aspects of Dextromethorphan N-Trideuteromethyl is its potential to serve as a tool in studying drug metabolism. Deuterated compounds are often used in metabolic studies because they exhibit different metabolic pathways compared to their non-deuterated counterparts. This property allows researchers to gain insights into the enzymatic processes involved in drug breakdown and to identify key enzymes responsible for metabolism. Such information is crucial for designing more effective drugs with improved pharmacokinetic profiles.
Recent studies have highlighted the importance of deuterated drugs in reducing the metabolic clearance rate, thereby potentially increasing the half-life of the parent drug. For instance, studies on Dextromethorphan N-Trideuteromethyl have shown that its deuterated version exhibits a slower clearance rate compared to dextromethorphan itself. This phenomenon is attributed to the kinetic isotope effect, where deuterium atoms slow down certain chemical reactions, including those involved in drug metabolism. This discovery has significant implications for drug development, as it may lead to more efficient formulations with prolonged therapeutic effects.
The pharmacological properties of Dextromethorphan N-Trideuteromethyl have also been explored in terms of its receptor binding affinity and efficacy. While it retains the primary pharmacological activity of dextromethorphan, which is primarily a cough suppressant, its modified structure may lead to altered receptor interactions. This aspect is particularly intriguing for researchers who are looking to develop new derivatives with enhanced therapeutic profiles or reduced side effects.
In addition to its pharmacokinetic advantages, Dextromethorphan N-Trideuteromethyl has shown promise in preclinical models as a potential treatment for various respiratory conditions. Its ability to modulate cough reflexes while potentially having a longer duration of action makes it an attractive candidate for further investigation. Clinical trials are currently underway to evaluate its efficacy and safety in humans, with preliminary results suggesting that it may offer significant benefits over traditional cough suppressants.
The synthesis and characterization of Dextromethorphan N-Trideuteromethyl have also contributed to advancements in analytical chemistry techniques. The development of methods for accurately measuring deuterium content in pharmaceutical compounds has been instrumental in understanding the behavior of these derivatives. Techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have played a crucial role in this regard, providing detailed insights into the molecular structure and dynamics of deuterated drugs.
The regulatory landscape for deuterated drugs is another area that has seen significant developments. Regulatory agencies are increasingly recognizing the potential benefits of deuterated compounds and are establishing guidelines for their development and approval. This evolving regulatory framework is expected to facilitate the introduction of more deuterated drugs into clinical practice, including those like Dextromethorphan N-Trideuteromethyl that show promise in treating respiratory conditions.
The future prospects for Dextromethorphan N-Trideuteromethyl are promising, with ongoing research aimed at optimizing its synthesis and exploring new therapeutic applications. The compound's unique properties make it a valuable tool for both basic research and drug development, offering insights into drug metabolism and potentially leading to more effective treatments for various diseases.
524713-56-2 (Dextromethorphan N-Trideuteromethyl) 関連製品
- 25144-78-9(DL-Normetazocine)
- 1531-25-5(Morphinan, 3-methoxy-)
- 1531-23-3(Morphinan, 3-methoxy-,(9a,13a,14a)-)
- 1344072-59-8(2-amino-4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpentanamide)
- 1261981-71-8(2-Chloro-5-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid)
- 1340442-28-5(1-(1,2,3,4-tetrahydronaphthalen-1-yl)pentan-2-ol)
- 1566900-76-2(2,2-difluoro-1-(quinolin-6-yl)ethan-1-one)
- 2680706-22-1(benzyl N-1-(3-cyanophenyl)ethyl-N-methylcarbamate)
- 1260713-38-9(3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-ethyl-1,4-dihydroquinolin-4-one)
- 2680889-69-2(benzyl N-2-(4-bromo-2,3-dihydro-1H-indol-1-yl)ethylcarbamate)



